molecular formula C12H12N2 B1420882 2-Methyl-5-(pyridin-3-yl)aniline CAS No. 1007213-22-0

2-Methyl-5-(pyridin-3-yl)aniline

Cat. No.: B1420882
CAS No.: 1007213-22-0
M. Wt: 184.24 g/mol
InChI Key: VNUUVUIUKJVWMS-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with a methyl group and an aniline group, which is further substituted with a pyridine ring at the meta position

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors

Mode of Action

The exact mode of action of 2-Methyl-5-(pyridin-3-yl)aniline is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other aniline derivatives The interaction could involve binding to the active site of the target, leading to changes in the target’s function

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation . The downstream effects of these interactions could include changes in cellular signaling and function. More research is needed to determine the specific pathways affected by this compound.

Result of Action

Based on the properties of similar compounds, it could potentially influence various cellular processes, such as enzyme activity or signal transduction

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pyridin-3-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-nitroaniline with pyridine-3-boronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyridin-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(pyridin-2-yl)aniline
  • 2-Methyl-5-(pyridin-4-yl)aniline
  • 2-Methyl-5-(quinolin-3-yl)aniline

Uniqueness

2-Methyl-5-(pyridin-3-yl)aniline is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs .

Properties

IUPAC Name

2-methyl-5-pyridin-3-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-4-5-10(7-12(9)13)11-3-2-6-14-8-11/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUUVUIUKJVWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294311
Record name 2-Methyl-5-(3-pyridinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007213-22-0
Record name 2-Methyl-5-(3-pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007213-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(3-pyridinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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